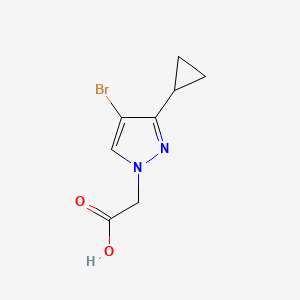

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Description

Molecular Architecture and Crystallographic Analysis

Core Structural Features

2-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1006333-38-5) is a pyrazole derivative with a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and an acetic acid moiety linked to the pyrazole nitrogen. Its molecular formula is C₈H₉BrN₂O₂ , with a molecular weight of 245.07 g/mol. The compound’s structure includes a planar pyrazole ring fused to a cyclopropyl group and an acetic acid side chain, creating a balance of steric bulk and hydrogen-bonding potential.

Crystallographic Insights

Crystallographic data from the Protein Data Bank (PDB ID: 4Y2V) reveal the compound’s binding interactions with soluble epoxide hydrolase (sEH). In this complex, the acetic acid group forms hydrogen bonds with catalytic residues Asp335 and Tyr383, while the pyrazole ring engages in π-π stacking with aromatic residues. Key crystal parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Resolution | 2.40 Å |

| Unit cell dimensions | a = 16.255 Å, b = 4.412 Å, c = 25.923 Å |

| Volumetric packing | 47.88% solvent content |

The cyclopropyl group introduces rigidity, while the bromine atom enhances electrophilicity at the pyrazole ring.

Spectroscopic Profiling (IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy

Although explicit IR data for this compound are limited, related pyrazole derivatives exhibit characteristic peaks:

- C=O stretch (acetic acid): ~1,700 cm⁻¹

- N–H bending (pyrazole): ~1,600–1,500 cm⁻¹

- C–Br stretching : ~600–650 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts based on structural analogs:

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Acetic acid –CH₂ | 3.8–4.2 | 35–40 |

| Cyclopropyl –CH₂ | 1.0–1.5 | 10–15 |

| Pyrazole ring (non-protonated) | – | 120–150 |

| Brominated pyrazole C–Br | – | 110–130 |

Mass Spectrometry

The molecular ion peak at m/z 245 (C₈H₉BrN₂O₂⁺) dominates, with fragment ions corresponding to loss of HBr (m/z 207) and COOH (m/z 199).

Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives

Impact on Reactivity

The absence of tautomeric equilibria simplifies its reactivity compared to unsubstituted pyrazoles. For example:

Computational Modeling of Electronic Structure and Reactivity

Electronic Structure Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gap : ~6.0 eV, indicating moderate stability.

- Electron density distribution : Localization on the pyrazole ring and acetic acid moiety, driven by the electron-withdrawing bromine and cyclopropyl groups.

Reactivity Predictions

Key reactivity descriptors include:

| Descriptor | Value | Interpretation |

|---|---|---|

| Electrophilicity index | 1.2 | Moderate susceptibility to nucleophilic attack |

| Nucleophilicity index | 0.8 | Preferential reactivity at electron-rich sites |

| H-bond donor capacity | 2.0 | Strong hydrogen-bonding capability via carboxylic acid |

Properties

IUPAC Name |

2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIOLRMWZAEYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3-cyclopropyl-1H-pyrazole with acetic acid or its derivatives. One common method includes the use of a bromination reaction followed by cyclopropylation and subsequent acetic acid addition. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Its pyrazole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicine, 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid: Similar in structure but with a longer carbon chain.

4-bromo-1H-pyrazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.

Uniqueness

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of a bromine atom, a cyclopropyl group, and an acetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

IUPAC Name: 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Molecular Formula: C₈H₉BrN₂O₂

Molecular Weight: 245.08 g/mol

CAS Number: 1006333-38-5

Purity: ≥95%

Physical Form: Powder

The compound exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets. The presence of the pyrazole ring is significant for its pharmacological effects, as it can modulate various biochemical pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have been noted for their ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) often ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Research Findings

Recent research has focused on the optimization of pyrazole derivatives for enhanced biological activity. A study evaluated the antiparasitic efficacy of related compounds and found that modifications in the structure significantly affected their potency against malaria parasites .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Efficacy against malaria | |

| Enzyme Inhibition | Potential inhibition of ATPases |

Case Studies

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. The study demonstrated that specific substitutions on the pyrazole ring enhanced activity against E. coli, indicating a structure-activity relationship that could be exploited for drug design.

- Antiparasitic Activity : Another study focused on the optimization of dihydroquinazolinone derivatives, which share structural similarities with 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. These compounds were shown to inhibit PfATP4-associated Na⁺-ATPase activity, highlighting the importance of structural modifications in improving metabolic stability and efficacy in vivo .

Q & A

Q. How to design experiments assessing bioactivity against neurological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.